

# A Comparative Guide to CT041 and Other Immunotherapies for Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of pancreatic cancer treatment is evolving, with immunotherapy emerging as a promising frontier. This guide provides an objective comparison of CT041, a novel CAR-T cell therapy, with other immunotherapeutic modalities, supported by experimental data from clinical trials.

## **Executive Summary**

Pancreatic ductal adenocarcinoma (PDAC) remains a challenging malignancy with limited effective treatment options. Immunotherapies are being investigated to leverage the patient's immune system to fight this disease. CT041, a chimeric antigen receptor (CAR) T-cell therapy targeting Claudin18.2 (CLDN18.2), has shown encouraging early signals in heavily pretreated patients. This guide compares the performance of CT041 with other immunotherapeutic approaches, including immune checkpoint inhibitors (ICIs), cancer vaccines, and other CAR-T cell therapies. While direct comparative trials are scarce, this document synthesizes available clinical trial data to offer a comparative perspective on their efficacy and safety profiles.

## CT041: A CLDN18.2-Targeted CAR-T Cell Therapy

CT041 is an autologous CAR-T cell therapy engineered to recognize and eliminate cancer cells expressing Claudin18.2, a tight junction protein aberrantly expressed on the surface of pancreatic and other gastrointestinal cancer cells.[1][2][3]



## **Signaling Pathway and Mechanism of Action**

The mechanism of action for CT041 involves the re-engineering of a patient's own T-cells to express a chimeric antigen receptor that specifically binds to CLDN18.2 on tumor cells. This binding activates the T-cell, leading to the targeted killing of the cancer cell.



Click to download full resolution via product page

Diagram 1: CT041 Mechanism of Action.

#### **Clinical Performance**

The efficacy and safety of CT041 in patients with heavily pretreated, CLDN18.2-positive metastatic pancreatic cancer have been evaluated in pooled analyses of two Phase 1/1b clinical trials (CT041-CG4006, NCT03874897; CT041-ST-01, NCT04581473).[4]



| Efficacy Endpoint                      | CT041 (Pooled Analysis)[4][5][6] |
|----------------------------------------|----------------------------------|
| Overall Response Rate (ORR)            | 16.7%                            |
| Disease Control Rate (DCR)             | 70.8%                            |
| Median Duration of Response (DoR)      | 9.5 months                       |
| Median Progression-Free Survival (PFS) | 3.3 months                       |
| Median Overall Survival (OS)           | 10.0 months                      |

Safety Profile: The most common treatment-emergent adverse events (TEAEs) of grade 3 or higher were hematologic toxicities related to the preconditioning regimen. Cytokine release syndrome (CRS) and gastrointestinal disorders were the most frequently reported grade 1 or 2 adverse events.[4][5][6]

## **Experimental Protocol: CT041-CG4006 and CT041-ST-01 Trials**

A generalized workflow for the administration of CT041 in these trials is outlined below.



Click to download full resolution via product page

Diagram 2: Generalized Experimental Workflow for CT041 Trials.

Patient Selection: Patients enrolled were adults with histologically confirmed advanced pancreatic cancer who had failed at least one prior line of systemic therapy. A key inclusion criterion was CLDN18.2 positivity in tumor tissue, as determined by immunohistochemistry (IHC).[4]

Manufacturing and Dosing: Autologous T-cells were collected via leukapheresis and genetically modified to express the CLDN18.2-targeting CAR. Following manufacturing, patients received



a lymphodepleting preconditioning regimen, typically consisting of fludarabine and cyclophosphamide, to enhance the expansion and persistence of the infused CAR-T cells. CT041 was then administered as a single intravenous infusion.[4][7][8]

## **Comparative Analysis with Other Immunotherapies**

The following sections compare CT041 with other immunotherapeutic strategies for pancreatic cancer, based on available clinical trial data.



Click to download full resolution via product page

Diagram 3: Logical Relationship of Pancreatic Cancer Immunotherapies.

## **Immune Checkpoint Inhibitors (ICIs)**

ICIs, such as anti-PD-1/PD-L1 antibodies, have shown significant efficacy in a subset of pancreatic cancer patients with specific biomarkers, namely high microsatellite instability (MSI-H) or deficient mismatch repair (dMMR).[9]



| Efficacy Endpoint                         | Pembrolizumab<br>(KEYNOTE-158, PDAC<br>subgroup)[10][11] | Dostarlimab (GARNET, dMMR solid tumors incl. PDAC)[3][12] |
|-------------------------------------------|----------------------------------------------------------|-----------------------------------------------------------|
| Overall Response Rate (ORR)               | 18.2%                                                    | 0% (in 4 PDAC patients)                                   |
| Median Progression-Free<br>Survival (PFS) | 2.1 months                                               | Not Reported for PDAC subgroup                            |
| Median Overall Survival (OS)              | 4.0 months                                               | Not Reported for PDAC subgroup                            |

Note: The ORR for dostarlimab in the GARNET study was 38.7% across all dMMR solid tumors, but the small subgroup of four pancreatic cancer patients did not show a response in the reported data.[3] The efficacy of ICIs in the broader, microsatellite stable (MSS) pancreatic cancer population has been limited.

Experimental Protocol: KEYNOTE-158: This was a multicenter, non-randomized, open-label Phase 2 study. Eligible patients had previously treated, advanced non-colorectal MSI-H/dMMR cancer. Pembrolizumab was administered at a dose of 200 mg every 3 weeks for up to 2 years. [13]

#### **Cancer Vaccines**

Therapeutic cancer vaccines aim to stimulate a patient's immune system to recognize and attack tumor cells. Several vaccine strategies are under investigation for pancreatic cancer.



| Vaccine                              | Trial Phase        | Efficacy Endpoint                 | Result                                                                            |
|--------------------------------------|--------------------|-----------------------------------|-----------------------------------------------------------------------------------|
| Autogene Cevumeran<br>(mRNA vaccine) | Phase 1            | Recurrence-Free<br>Survival (RFS) | Median not reached in<br>responders vs. 13.4<br>months in non-<br>responders.[14] |
| GVAX + CRS-207                       | Phase 2b (ECLIPSE) | Overall Survival (OS)             | Did not meet primary<br>endpoint of improved<br>OS vs. chemotherapy.<br>[15]      |
| GVAX + CRS-207                       | Phase 2            | Overall Survival (OS)             | 6.1 months vs. 3.9<br>months for GVAX<br>alone.[8]                                |
| ELI-002 2P (KRAS-targeted)           | Phase 1            | Relapse-Free Survival<br>(RFS)    | Median RFS of 16.33<br>months.[2]                                                 |
| GVAX + Nivolumab +<br>Urelemab       | Platform Trial     | Disease-Free Survival<br>(DFS)    | Median DFS of 33.51 months.                                                       |

Experimental Protocol: Autogene Cevumeran Phase 1 Trial: This was an investigator-initiated, single-center trial. Following surgery, patients received a single dose of atezolizumab (an anti-PD-L1 antibody), followed by the personalized mRNA vaccine and then modified FOLFIRINOX chemotherapy. The vaccine was individualized based on the mutational profile of each patient's tumor.[1]

### **Other CAR-T Cell Therapies**

Besides CLDN18.2, other tumor-associated antigens are being explored as targets for CAR-T cell therapy in pancreatic cancer, with mesothelin being a prominent example.[9][16]

However, the efficacy of mesothelin-targeted CAR-T cells in clinical trials for pancreatic cancer has been limited, often resulting in stable disease as the best response.[17] Challenges include heterogeneous antigen expression, antigen loss, and the immunosuppressive tumor microenvironment of pancreatic cancer.[17] At present, there is a lack of robust, quantitative clinical data for other CAR-T therapies in pancreatic cancer that would allow for a direct, data-driven comparison with CT041.



#### Conclusion

CT041 represents a promising targeted immunotherapy for a subset of pancreatic cancer patients with CLDN18.2-positive tumors, demonstrating a notable disease control rate and encouraging survival data in a heavily pretreated population. In comparison, immune checkpoint inhibitors have shown efficacy in a smaller, biomarker-defined (MSI-H/dMMR) population. Cancer vaccines are in earlier stages of development, with some showing potential to delay recurrence, particularly personalized mRNA vaccines. Other CAR-T cell therapies targeting antigens like mesothelin have faced significant hurdles in early clinical trials.

The data presented in this guide highlights the importance of patient selection and biomarker identification in the application of immunotherapies for pancreatic cancer. While CT041 shows potential, further investigation in larger, randomized trials is necessary to confirm its clinical benefit and to better understand its positioning relative to other emerging and established therapies. The detailed experimental protocols provided herein should aid in the critical evaluation of these findings and inform the design of future studies in this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ascopubs.org [ascopubs.org]
- 2. newsroom.ucla.edu [newsroom.ucla.edu]
- 3. ASCO American Society of Clinical Oncology [asco.org]
- 4. mskcc.org [mskcc.org]
- 5. hopkinsmedicine.org [hopkinsmedicine.org]
- 6. Exploring pancreatic cancer vaccines: What's next? | MD Anderson Cancer Center [mdanderson.org]
- 7. uclahealth.org [uclahealth.org]
- 8. ASCO American Society of Clinical Oncology [asco.org]



- 9. onclive.com [onclive.com]
- 10. Survival Benefit of Pembrolizumab for Patients With Pancreatic Adenocarcinoma: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pembrolizumab in Noncolorectal MSI-H/dMMR Solid Tumors The ASCO Post [ascopost.com]
- 12. ascopubs.org [ascopubs.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. onclive.com [onclive.com]
- 15. Investigational Pancreatic Cancer Vaccine Falls Short Pancreatic Cancer Action Network [pancan.org]
- 16. letswinpc.org [letswinpc.org]
- 17. Enhancing mesothelin CAR T cell therapy for pancreatic cancer with an oncolytic herpes virus boosting CAR target antigen expression PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to CT041 and Other Immunotherapies for Pancreatic Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395635#ct041-versus-other-immunotherapies-for-pancreatic-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com